molecular formula C8H6BrF3 B6195744 1-bromo-4-(1,1,2-trifluoroethyl)benzene CAS No. 1780659-01-9

1-bromo-4-(1,1,2-trifluoroethyl)benzene

Cat. No.: B6195744
CAS No.: 1780659-01-9
M. Wt: 239.03 g/mol
InChI Key: DGZWQEPASQUVJJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1,2-trifluoroethyl)benzene is a versatile fluorinated aromatic building block critical for advanced organic synthesis and drug discovery programs. The strategic incorporation of both a bromine atom and a 1,1,2-trifluoroethyl group on the benzene ring provides two distinct and manipulable sites for chemical transformation, granting researchers significant control over molecular design . The compound serves as a key precursor in the synthesis of complex fluorinated aromatic systems. The bromine atom is an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, enabling the construction of biaryl systems or the introduction of other complex carbon-based substituents . Simultaneously, the 1,1,2-trifluoroethyl group is known to impart unique electronic characteristics and significantly enhance metabolic stability and lipophilicity to lead molecules. These properties are paramount in medicinal chemistry for improving the bioavailability and efficacy of potential pharmaceutical compounds . This makes the reagent particularly valuable for creating novel active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like liquid crystals or organic semiconductors . Handling and Safety: This chemical requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. As a fluorinated organic compound, it may pose hazards such as skin and eye irritation . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1780659-01-9

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

1-bromo-4-(1,1,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)8(11,12)5-10/h1-4H,5H2

InChI Key

DGZWQEPASQUVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)(F)F)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 1,1,2 Trifluoroethyl Benzene

Strategies for the Introduction of the Bromine Atom onto Benzene (B151609) Scaffolds

The introduction of a bromine atom onto a benzene ring can be accomplished through several methods. The choice of method often depends on the nature of the substituents already present on the aromatic ring, as these groups influence the ring's reactivity and the regioselectivity of the substitution.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of arenes. studymind.co.uk The classic approach involves the reaction of the aromatic substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). nih.gov The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br+") that attacks the electron-rich benzene ring. nih.gov

However, the direct bromination of 1-(1,1,2-trifluoroethyl)benzene to yield the desired para-isomer is problematic. The 1,1,2-trifluoroethyl group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are meta-directors. vanderbilt.edulibretexts.org Consequently, the direct electrophilic bromination of 1-(1,1,2-trifluoroethyl)benzene would predominantly yield the 1-bromo-3-(1,1,2-trifluoroethyl)benzene isomer.

To achieve the target 1,4-substitution pattern using this method, the bromine atom must be introduced when an ortho,para-directing group is present on the ring. This group would then be converted into the 1,1,2-trifluoroethyl moiety in subsequent steps.

Method Starting Material Example Reagents & Catalyst Directing Effect Product
Electrophilic BrominationTolueneBr₂, FeBr₃-CH₃ is ortho,para-directingMixture of o- and p-bromotoluene
Electrophilic Bromination1-(1,1,2-trifluoroethyl)benzeneBr₂, FeBr₃-CH₂CF₃ is meta-directing1-Bromo-3-(1,1,2-trifluoroethyl)benzene

Transition Metal-Catalyzed Bromination Routes

Modern synthetic chemistry has developed transition metal-catalyzed reactions for the direct C-H functionalization of arenes, including bromination. Palladium-catalyzed methods, for instance, can offer alternative regioselectivity compared to classical electrophilic substitution. organic-chemistry.orgnih.gov These reactions often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond, typically at the ortho position.

While meta-selective C-H functionalization of electron-deficient arenes has been reported, achieving para-selectivity on a substrate like 1-(1,1,2-trifluoroethyl)benzene via C-H activation remains a significant challenge without a specifically placed directing group. zhaojgroup.com This approach is an area of ongoing research but is less commonly used for synthesizing simple haloarenes compared to more traditional methods.

Catalyst System Directing Group Typical Selectivity Applicability Note
Palladium (Pd)Amides, Nitriles, etc.Primarily orthoRequires installation and removal of directing group
Rhodium (Rh) / Ruthenium (Ru)VariousCan achieve meta or paraHighly substrate and ligand dependent

Bromination through Deamination Processes

The Sandmeyer reaction is a powerful and reliable method for introducing a bromine atom onto an aromatic ring by replacing an amino group. wikipedia.orgbyjus.com This process involves two main steps:

Diazotization : The starting material, an aromatic amine, is treated with a nitrous acid source (typically NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.

Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. nih.govlscollege.ac.in

This method is particularly well-suited for the synthesis of 1-bromo-4-(1,1,2-trifluoroethyl)benzene. The required precursor, 4-(1,1,2-trifluoroethyl)aniline, can be synthesized and then subjected to the Sandmeyer conditions to install the bromine atom at the desired position with high regioselectivity. This route avoids the regioselectivity issues associated with electrophilic aromatic substitution on a deactivated ring.

Step Starting Material Reagents Intermediate/Product Typical Conditions
1. Diazotization4-(1,1,2-trifluoroethyl)anilineNaNO₂, HBr (aq)4-(1,1,2-Trifluoroethyl)benzenediazonium bromide0–5 °C
2. SubstitutionDiazonium Salt IntermediateCuBrThis compound50–100 °C

Synthetic Routes for Incorporating the 1,1,2-Trifluoroethyl Moiety

The construction of the 1,1,2-trifluoroethyl side chain on a pre-brominated benzene ring is another major strategic approach. This can be achieved through direct coupling reactions or by the chemical transformation of an existing functional group.

Direct Trifluoroethylation of Aromatic Rings or Precursors

Directly attaching a trifluoroethyl group to an aromatic ring, particularly an aryl halide like bromobenzene, is possible through transition metal-catalyzed cross-coupling reactions. researchgate.net These methods typically involve reacting bromobenzene with a trifluoroethylating agent in the presence of a suitable catalyst, often based on copper or palladium.

Another approach involves the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones. researchgate.net In this scenario, 4-bromobenzaldehyde could be converted to its hydrazone, which then reacts with a trifluoromethyl source to generate the 1,1,2-trifluoroethyl group.

Method Aryl Precursor Reagents Catalyst Product
Cross-CouplingBromobenzeneCF₃CH₂I, CF₃CH₂OTsCopper or Palladium complexes1-(1,1,2-Trifluoroethyl)benzene
From Hydrazone4-Bromobenzaldehyde1. Hydrazine 2. Togni's ReagentNoneThis compound

Transformation of Existing Ethyl or Halogenated Ethyl Groups

A highly versatile and common strategy is the modification of a pre-existing side chain on a brominated benzene scaffold. A readily available starting material for this approach is 4-bromoacetophenone. orgsyn.org The two-carbon side chain of this molecule can be chemically modified to introduce the three necessary fluorine atoms.

One potential pathway involves the reduction of the ketone to a secondary alcohol, followed by deoxofluorination reactions. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert alcohols to alkyl fluorides. organic-chemistry.org However, introducing three fluorine atoms with the correct regiochemistry (two on the benzylic carbon and one on the terminal carbon) requires a multi-step sequence.

A more direct route involves the α-halogenation of the ketone followed by halogen exchange fluorination (Halex reaction). google.com For example, 4-bromoacetophenone can be α-polyhalogenated, and the resulting intermediate can then be treated with a fluoride (B91410) source to replace the other halogens with fluorine.

Starting Material Transformation Step Reagents Intermediate/Product
4-Bromoacetophenoneα-FluorinationSelectfluor, Iodosylarenes/HFα-Fluoro-4-bromoacetophenone
1-(4-Bromophenyl)ethanolDeoxofluorinationDAST, Deoxo-Fluor1-Bromo-4-(1-fluoroethyl)benzene
1-Bromo-4-(1,1,2-trichloroethyl)benzeneHalogen Exchange (Halex)KF, CsFThis compound
Deoxofluorination Strategies

Deoxofluorination is a powerful method for converting carbonyl groups and alcohols into gem-difluorides and alkyl fluorides, respectively. A plausible precursor for the synthesis of this compound via this strategy would be a ketone, such as 2-fluoro-1-(4-bromophenyl)ethan-1-one. The deoxofluorination of the carbonyl group would install the two geminal fluorine atoms.

Common deoxofluorinating agents that could be employed for such a transformation are presented in the table below. The reaction would typically involve treating the ketone precursor with the fluorinating agent in an appropriate solvent.

Deoxofluorinating AgentAbbreviationTypical Reaction Conditions
Diethylaminosulfur trifluorideDASTAprotic solvent (e.g., CH₂Cl₂), low temperature to room temperature
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorAprotic solvent (e.g., THF), often requires higher temperatures than DAST
Sulfur tetrafluorideSF₄Can be used with a catalyst like HF, requires specialized equipment due to its toxicity and gaseous nature

The synthesis would first require the preparation of the 2-fluoro-1-(4-bromophenyl)ethan-1-one precursor. This could be achieved through methods such as the fluorination of 2-hydroxy-1-(4-bromophenyl)ethan-1-one.

Fluorination of Alkyl Halides or Alcohols

Another potential synthetic route involves the fluorination of a suitable alkyl halide or alcohol precursor, such as 1-bromo-4-(1,2-dihaloethyl)benzene or 2-(4-bromophenyl)ethane-1,1,2-triol. This method relies on nucleophilic substitution reactions to introduce the fluorine atoms.

For an alcohol precursor, reagents like DAST or Deoxo-Fluor could be utilized to convert hydroxyl groups into fluorine atoms. In the case of an alkyl halide precursor, a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), would be necessary. The efficiency of this substitution can often be enhanced by the use of phase-transfer catalysts or by conducting the reaction in a polar aprotic solvent.

A potential precursor for this route is 4-bromophenethyl alcohol sigmaaldrich.comnih.gov. This commercially available starting material could theoretically be subjected to a sequence of oxidation and fluorination steps to yield the target compound.

Fluorinating ReagentPrecursor TypeNotes
Potassium Fluoride (KF)Alkyl HalideOften used with a phase-transfer catalyst (e.g., crown ether) to improve solubility and reactivity.
Cesium Fluoride (CsF)Alkyl HalideMore reactive than KF but also more expensive.
Diethylaminosulfur trifluoride (DAST)AlcoholEffective for converting primary and secondary alcohols to alkyl fluorides.

Radical Trifluoroethylation Methods

Radical trifluoroethylation offers a more direct approach by introducing the entire trifluoroethyl group in a single step. This methodology would likely start from a readily available precursor like 4-bromoiodobenzene or 4-bromobenzenediazonium salt. A source of the trifluoroethyl radical (•CH₂CF₃) is required, which can be generated from various precursors.

This approach is advantageous as it can potentially shorten the synthetic sequence. However, control of regioselectivity can be a challenge, and mixtures of isomers may be formed. Recent advancements in photoredox catalysis have expanded the scope and utility of radical fluoroalkylation reactions nih.govconicet.gov.ar.

Trifluoroethyl Radical SourceMethod of Generation
1,1,2-Trifluoro-1-iodoethanePhotolysis, radical initiator (e.g., AIBN), or transition metal catalysis
Trifluoroethylsulfonyl chloridePhotoredox catalysis
Umemoto's reagent (S-(trifluoroethyl)diphenylsulfonium salt)Reaction with a reducing agent

Convergent and Divergent Synthesis Strategies

Designing a synthesis for a multi-substituted compound like this compound involves considering both convergent and divergent approaches.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments of the molecule separately, which are then combined in the final steps. For the target molecule, one fragment could be the brominated aromatic ring, and the other could be a precursor to the trifluoroethyl group. For example, a Suzuki or Stille coupling reaction could be envisioned between a boronic acid or stannane derivative of benzene and a suitably functionalized trifluoroethyl coupling partner, followed by bromination of the aromatic ring.

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of related compounds. Starting from a precursor like 4-(1,1,2-trifluoroethyl)aniline, one could perform a Sandmeyer reaction to introduce a bromine atom, yielding the target compound. The same aniline precursor could also be used to synthesize other halogenated or functionalized derivatives.

Regioselectivity and Chemoselectivity Control in Multi-Step Syntheses

In any multi-step synthesis of this compound, controlling regioselectivity and chemoselectivity is paramount to ensure the desired isomer is obtained in high yield.

Directing Group Effects

The substituents on the benzene ring will direct the position of subsequent electrophilic aromatic substitution reactions. The directing effects of the bromo and trifluoroethyl groups are crucial in planning the synthetic sequence.

Bromo Group: The bromine atom is a deactivating but ortho, para-directing group.

Trifluoroethyl Group: The trifluoroethyl group is expected to be a deactivating and meta-directing group due to the strong electron-withdrawing nature of the fluorine atoms.

If the synthesis starts with bromobenzene, the introduction of the trifluoroethyl group (or a precursor) would be directed to the para position. Conversely, if the synthesis begins with (1,1,2-trifluoroethyl)benzene, the subsequent bromination would be directed to the meta position, which would not yield the desired product. Therefore, the order of introduction of the substituents is critical.

Steric and Electronic Influences on Substitution Patterns

Both steric hindrance and the electronic nature of the substituents play a significant role in determining the outcome of reactions.

Steric Effects: While the trifluoroethyl group is not exceptionally bulky, it can influence the accessibility of the ortho positions, favoring substitution at the less hindered para position.

Electronic Effects: The electron-withdrawing trifluoroethyl group deactivates the aromatic ring towards electrophilic substitution, making reactions like bromination slower than on unsubstituted benzene. This deactivation needs to be considered when choosing reaction conditions. In contrast, the bromo group, while deactivating, is less so than the trifluoroethyl group.

In a hypothetical Friedel-Crafts type reaction to introduce an ethyl precursor onto bromobenzene, the para product is generally favored over the ortho product due to reduced steric hindrance.

Catalytic Systems for Carbon-Carbon and Carbon-Halogen Bond Formation

The synthesis of this compound involves the formation of a carbon-carbon (C-C) bond between the benzene ring and the trifluoroethyl group, as well as a carbon-halogen (C-Br) bond. Catalytic systems, particularly those employing transition metals, are pivotal in achieving these transformations with efficiency and selectivity. Research into fluoroalkylation and halogenation reactions provides insights into the methodologies that could be applied to the synthesis of this specific compound.

Carbon-Carbon Bond Formation: Catalytic Trifluoroethylation

The introduction of a trifluoroethyl group onto an aromatic ring is a key step. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C(sp²)-C(sp³) bonds, including the installation of fluoroalkyl groups.

A notable methodology involves the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides with chlorotrifluoroethane (CF₃CH₂Cl). organic-chemistry.orgnih.gov This approach is advantageous as it uses an inexpensive and readily available industrial chemical as the trifluoroethyl source. The reaction typically employs a nickel catalyst, such as NiBr₂, in combination with a ligand and a reducing agent like zinc powder. The choice of ligand is crucial for the reaction's success, with nitrogen-based ligands often being effective. nih.gov

The general catalytic cycle is thought to involve the reduction of a Ni(II) precursor to a Ni(0) species by the zinc reductant. Oxidative addition of the aryl bromide to the Ni(0) complex forms an arylnickel(II) intermediate. Subsequently, a process involving the fluoroalkyl halide leads to the formation of a key intermediate from which the trifluoroethylated product is generated via reductive elimination, regenerating the active nickel catalyst. acs.org

The reaction conditions and the performance of a nickel-catalyzed trifluoroethylation of various aryl bromides are summarized in the table below, showcasing the versatility of this catalytic system. While the direct trifluoroethylation of 1,4-dibromobenzene to yield the precursor for this compound is not explicitly detailed, the data from analogous substrates demonstrate the potential of this methodology.

EntryAryl BromideCatalyst SystemReductantSolventTemp (°C)Yield (%)
14-BromobiphenylNiBr₂ / 4,4'-Di-tert-butyl-2,2'-bipyridineZnDMA8095
24-BromotolueneNiBr₂ / 4,4'-Di-tert-butyl-2,2'-bipyridineZnDMA8085
34-BromoanisoleNiBr₂ / 4,4'-Di-tert-butyl-2,2'-bipyridineZnDMA8081
4Methyl 4-bromobenzoateNiBr₂ / 4,4'-Di-tert-butyl-2,2'-bipyridineZnDMA8092
54-BromoacetophenoneNiBr₂ / 4,4'-Di-tert-butyl-2,2'-bipyridineZnDMA8088
Data derived from studies on nickel-catalyzed trifluoroethylation of aryl bromides. acs.org

Other transition metals like palladium and copper have also been investigated for fluoroalkylation reactions. Palladium-catalyzed reactions have been developed for the trifluoroethylation of aryl iodides, which could potentially be adapted for aryl bromides. nih.gov Copper-mediated systems are also known for their utility in perfluoroalkylation reactions of heteroaryl bromides. acs.org

Carbon-Halogen Bond Formation: Catalytic Bromination

The introduction of a bromine atom onto the (1,1,2-trifluoroethyl)benzene intermediate would typically proceed via an electrophilic aromatic substitution (EAS) reaction. While this reaction can be carried out with molecular bromine, a catalyst is generally required to enhance the electrophilicity of the bromine. libretexts.org

The most common catalytic system for aromatic bromination involves the use of a Lewis acid, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, after the initial attack of the aromatic ring on the polarized bromine molecule. libretexts.org A base, which can be the FeBr₄⁻ species formed, then abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. youtube.com

The regioselectivity of the bromination is directed by the electronic properties of the substituent already present on the benzene ring. The trifluoroethyl group is generally considered to be an electron-withdrawing and meta-directing group due to the inductive effect of the fluorine atoms. Therefore, the bromination of (1,1,2-trifluoroethyl)benzene would be expected to yield the meta-bromo isomer primarily. To obtain the desired this compound, a different synthetic strategy might be necessary, such as starting with a pre-functionalized benzene ring where the bromine is already in the para position relative to the point of trifluoroethylation.

Reactivity and Transformation of 1 Bromo 4 1,1,2 Trifluoroethyl Benzene

Reactions Involving the Carbon-Bromine Bond

The C-Br bond in 1-bromo-4-(1,1,2-trifluoroethyl)benzene is the primary site for chemical transformations, enabling its use as a building block in organic synthesis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, palladium-catalyzed reactions are particularly prominent, facilitating the connection of the aryl group to various other organic moieties.

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. nih.gov This method is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. nih.govnih.gov For this compound, this reaction provides a direct route to substituted biaryls, which are important structures in pharmaceuticals and materials science.

The general reaction involves coupling the aryl bromide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The specific choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with electron-poor substrates like polyfluorinated brominated compounds. acs.org

General Reaction Scheme: Suzuki-Miyaura Coupling General Reaction Scheme

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
ortho-BromoanilinePhenylboronic acid pinacol (B44631) esterCataXCium A Pd G3K3PO4Toluene/H2O96 nih.gov
1-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2OHigh nih.gov
Polyfluorinated BromobenzeneArylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O89 acs.org

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, allowing for the introduction of vinyl groups onto the aromatic ring of this compound. wikipedia.org The reaction typically proceeds with high stereoselectivity to yield the trans-isomer of the product. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. rsc.org

General Reaction Scheme: Heck Coupling General Reaction Scheme

Table 2: Illustrative Conditions for Heck Coupling of Aryl Bromides

Aryl HalideAlkeneCatalystBaseSolventYield (%)Reference
C6F5BrStyrene[Pd(IPr)(CH2Ph)(Cl)(NHC)]CaCO3NMP~100 mdpi.com
Bromobenzenen-Butyl acrylatePd(OAc)2 / IPr·HClCy2NMeDioxane96 organic-chemistry.org
1-Bromo-4-iodobenzeneMethoxyallenePd2(dba)3 / P(2-furyl)3Cy2NMeDioxaneGood nih.gov

The Negishi coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is highly versatile, enabling the coupling of aryl, vinyl, alkyl, and alkynyl groups. nih.gov For this compound, a Negishi coupling would first require the preparation of an organozinc reagent from a different coupling partner. Alternatively, the aryl bromide itself could be converted to an arylzinc reagent, though coupling with the C-Br bond is more direct. The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgnih.gov

A key advantage of the Negishi coupling is its high functional group tolerance and the relatively high reactivity of organozinc reagents compared to other organometallics. nih.gov

General Reaction Scheme: Negishi Coupling General Reaction Scheme

Table 3: General Conditions for Negishi Coupling of Aryl Bromides

Aryl HalideOrganozinc ReagentCatalystSolventYield (%)Reference
3-Bromo-1,2-azaborine derivativeAryl-, Alkenyl-, or AlkylzincPd(dppf)Cl2THF50-93 nih.gov
Aryl Bromide(Difluoro)zinc reagentPd(dba)2 / XPhosTHFVariable nih.gov
o-Iodotolueneo-Tolylzinc chloridePd(PPh3)4-- wikipedia.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org This method is known for its tolerance of a broad range of functional groups, as organostannanes are stable to air and moisture. libretexts.org The reaction can be used to couple this compound with various sp²-hybridized groups, including aryl, vinyl, and alkynyl moieties, as well as sp³-hybridized groups. wikipedia.orglibretexts.org

Despite its synthetic utility, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can complicate purification. libretexts.org The reaction often benefits from additives like Cu(I) salts, which can accelerate the rate-limiting transmetalation step. harvard.edu

General Reaction Scheme: Stille Coupling General Reaction Scheme

Table 4: Typical Conditions for Stille Coupling of Aryl Bromides

Aryl HalideOrganostannaneCatalystAdditivesSolventReference
Bromobenzene(Perfluorohexylethyl)3SnPhPdCl2(PPh3)2LiCl, CuIDMF/THF nih.gov
Aryl HalideVinylstannanePd2(dba)3AsPh3DMF harvard.edu
Aryl HalideAlkynylstannanePd(PPh3)4-THF wikipedia.org

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net This reaction would allow for the direct synthesis of 4-(1,1,2-trifluoroethyl)phenylacetylene derivatives from this compound.

Studies on related fluorinated aryl bromides have shown that the Sonogashira reaction can proceed with high efficiency and selectivity. epa.govresearchgate.net For di-substituted substrates, the reaction can often be controlled to achieve mono-alkynylation, demonstrating the fine-tuning possible with this method. epa.gov

General Reaction Scheme: Sonogashira Coupling General Reaction Scheme

Table 5: Examples of Sonogashira Coupling with Substituted Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventYield (%)Reference
5-Bromo DihydropyrrolonePhenylacetylenePdCl2(PPh3)2 / CuITEATHF- nih.gov
1,4-Dibromo-2-fluorobenzenePhenylacetylenePdCl2(PPh3)2 / CuIDiisopropylamineTHF91 (mono-adduct) epa.gov
Aryl BromideTerminal AlkynePd(PhCN)2Cl2 / P(t-Bu)3 / CuIi-Pr2NH-High organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Ullmann Coupling for Symmetrical Biaryl Formation

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed homocoupling of aryl halides. researchgate.netorganic-chemistry.org This reaction typically requires elevated temperatures and polar solvents. wikipedia.org For this compound, the reaction would proceed by coupling two molecules at the carbon atom bearing the bromine, yielding 4,4'-bis(1,1,2-trifluoroethyl)-1,1'-biphenyl.

The general mechanism involves the reaction of the aryl halide with a copper(I) species, which can be generated in situ. organic-chemistry.org This is followed by oxidative addition of a second molecule of the aryl halide to the copper complex and subsequent reductive elimination to form the new carbon-carbon bond of the biaryl product. organic-chemistry.org While classical Ullmann conditions are often harsh, modern methodologies have been developed that proceed under milder conditions. researchgate.net A study on the closely related compound, 1-bromo-4-(2,2,2-trifluoroethyl)benzene, demonstrated its use in Ullmann coupling on a Cu(111) surface to form the corresponding symmetrical biaryl product. nsf.gov This suggests that this compound would similarly undergo this transformation to produce a symmetrical biphenyl (B1667301) derivative.

ReactantReaction TypeCatalystExpected Product
This compoundUllmann HomocouplingCopper (Cu)4,4'-Bis(1,1,2-trifluoroethyl)-1,1'-biphenyl

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides where a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.comlibretexts.org This process is highly favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The 1,1,2-trifluoroethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property makes the aromatic ring of this compound electron-deficient and thus activates it towards nucleophilic attack. With the trifluoroethyl group being para to the bromine atom, the conditions are optimal for stabilizing the Meisenheimer complex. Consequently, this compound is expected to readily undergo SNAr reactions with a variety of strong nucleophiles, such as alkoxides, amines, and thiolates, to yield a range of substituted benzene (B151609) derivatives. chemistrysteps.com

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Aryl bromides are common precursors for the synthesis of highly useful organometallic reagents, such as Grignard and organolithium compounds.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.org For this compound, this would result in the formation of [4-(1,1,2-trifluoroethyl)phenyl]magnesium bromide. This reagent acts as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and carbon dioxide. wisc.edu The magnesium surface is often passivated by a layer of magnesium oxide, which can inhibit the reaction, necessitating activation methods such as the use of iodine or 1,2-dibromoethane. wikipedia.orggoogle.com

Organolithium Compounds: Organolithium reagents can be prepared from aryl bromides via halogen-lithium exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. acs.org This reaction with this compound would produce [4-(1,1,2-trifluoroethyl)phenyl]lithium. These reagents are generally more reactive than their Grignard counterparts and are widely used in organic synthesis. It is important to consider that the presence of the acidic alpha-hydrogen on the trifluoroethyl group could potentially compete with the halogen-lithium exchange if not conducted under carefully controlled conditions.

Reactivity of the 1,1,2-Trifluoroethyl Moiety

The cluster of fluorine atoms on the ethyl side chain significantly influences its reactivity, creating unique chemical properties distinct from non-fluorinated analogues.

Acidity of Alpha-Hydrogens and Resulting Carbanion Chemistry

The hydrogen atom on the carbon adjacent to the benzene ring (the α-hydrogen) in the 1,1,2-trifluoroethyl group is significantly more acidic than a typical alkyl hydrogen. libretexts.orgpressbooks.pub This increased acidity is a direct result of the powerful inductive electron-withdrawing effect of the two fluorine atoms on the same carbon (C-1 of the ethyl chain) and the single fluorine on the adjacent carbon (C-2). Upon deprotonation by a strong base, a carbanion is formed. libretexts.org

This resulting α-carbanion is stabilized by the strong electron-withdrawing nature of the trifluoromethyl group, which electronically mitigates the negative charge. nih.gov However, α-trifluoromethyl carbanions are often unstable and can spontaneously eliminate a fluoride (B91410) ion to form difluoroalkenes. nih.gov The stability and subsequent reactivity of the carbanion derived from this compound would depend on factors such as the counterion and solvent, but it represents a potential site for alkylation or other reactions with electrophiles.

Potential for Elimination Reactions to Form Fluoroalkenes

The presence of a leaving group (fluorine) on the carbon beta to the acidic alpha-hydrogen sets the stage for elimination reactions to form an alkene. siue.edu In the case of the 1,1,2-trifluoroethyl group, treatment with a base could initiate an elimination reaction. Given the high acidity of the α-hydrogen and the poor leaving group ability of fluoride, this reaction is likely to proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. siue.edusiue.edu

In this two-step mechanism, the base first removes the acidic α-hydrogen to form a stabilized carbanion intermediate (the conjugate base). siue.edu In the second, slower step, the fluoride ion is ejected from the adjacent carbon, resulting in the formation of a double bond. This would transform the 1,1,2-trifluoroethyl group into a 1,2-difluorovinyl group, yielding 1-bromo-4-(1,2-difluorovinyl)benzene.

Influence of Fluorine Atoms on Adjacent Carbon-Hydrogen Bonds

The high electronegativity of fluorine atoms exerts a profound influence on adjacent bonds within the molecule. The three fluorine atoms in the 1,1,2-trifluoroethyl moiety create strong dipoles in the C-F bonds, which in turn polarize the neighboring C-H and C-C bonds through a strong inductive effect. st-andrews.ac.uk

This polarization leads to several key effects:

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

In the case of 1-bomo-4-(1,1,2-trifluoroethyl)benzene, the two substituents exert competing electronic effects. The bromine atom is an ortho, para-directing group. uri.edupbworks.com Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion when the attack occurs at the ortho or para positions. uri.edu Conversely, the 1,1,2-trifluoroethyl group is expected to be a meta-directing and strongly deactivating group due to the powerful electron-withdrawing inductive effect of the fluorine atoms. This deactivation makes electrophilic substitution reactions on this molecule more challenging compared to benzene itself. msu.edu

Given the substitution pattern, the positions ortho to the bromine atom (and meta to the trifluoroethyl group) are the most likely sites for electrophilic attack.

Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pbworks.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). pbworks.comyoutube.com

For 1-bomo-4-(1,1,2-trifluoroethyl)benzene, the bromine atom directs the incoming nitro group to the positions ortho to it. The 1,1,2-trifluoroethyl group directs to the meta position, which corresponds to the same carbons. Therefore, the primary product expected from the nitration of 1-bomo-4-(1,1,2-trifluoroethyl)benzene is 1-bomo-2-nitro-4-(1,1,2-trifluoroethyl)benzene. Due to the deactivating nature of both substituents, harsh reaction conditions, such as elevated temperatures, may be required. msu.edu

Table 1: Predicted Nitration Reaction of this compound

ReactantReagentsExpected Major Product
This compoundConcentrated HNO₃, Concentrated H₂SO₄1-Bromo-2-nitro-4-(1,1,2-trifluoroethyl)benzene

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). masterorganicchemistry.comyoutube.com The electrophile in this reaction is SO₃ or protonated SO₃. masterorganicchemistry.com

Similar to nitration, the directing effects of the existing substituents will control the position of the incoming sulfonic acid group. The bromine atom will direct the substitution to the ortho positions. The deactivating 1,1,2-trifluoroethyl group will direct meta. Consequently, the expected major product is 1-bomo-2-sulfo-4-(1,1,2-trifluoroethyl)benzene. Sulfonation is often a reversible reaction. youtube.com

Table 2: Predicted Sulfonation Reaction of this compound

ReactantReagentsExpected Major Product
This compoundFuming H₂SO₄ (SO₃, H₂SO₄)1-Bromo-2-sulfo-4-(1,1,2-trifluoroethyl)benzene

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. libretexts.orglibretexts.org

When 1-bomo-4-(1,1,2-trifluoroethyl)benzene undergoes further halogenation on the aromatic ring, the incoming halogen atom is directed to the positions ortho to the existing bromine atom. Therefore, bromination would yield 1,2-dibromo-4-(1,1,2-trifluoroethyl)benzene, and chlorination would result in 1-bomo-2-chloro-4-(1,1,2-trifluoroethyl)benzene. The strong deactivation of the ring by both substituents necessitates the use of a catalyst and potentially elevated temperatures.

Table 3: Predicted Halogenation Reactions of this compound

ReactionReactantReagentsExpected Major Product
BrominationThis compoundBr₂, FeBr₃1,2-Dibromo-4-(1,1,2-trifluoroethyl)benzene
ChlorinationThis compoundCl₂, FeCl₃1-Bromo-2-chloro-4-(1,1,2-trifluoroethyl)benzene

Radical Reactions and Mechanisms

In addition to electrophilic substitutions, the carbon-bromine bond in 1-bomo-4-(1,1,2-trifluoroethyl)benzene can potentially participate in radical reactions. These reactions are initiated by the homolytic cleavage of a bond to form two radicals, which are species with an unpaired electron. youtube.com This initiation can be achieved through heat or UV light. youtube.com

The C-Br bond is weaker than C-H or C-F bonds and can be cleaved to form an aryl radical. This aryl radical could then participate in various radical chain reactions. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the bromine atom could be replaced by a hydrogen atom in a radical reduction process.

Furthermore, the benzylic C-H bond in the 1,1,2-trifluoroethyl group, while stabilized by the adjacent phenyl ring, is also influenced by the fluorine atoms. While specific radical reactions involving 1-bomo-4-(1,1,2-trifluoroethyl)benzene are not extensively documented in readily available literature, general principles suggest that reactions at the C-Br bond or potentially at the benzylic position could be induced under radical conditions. For example, homolysis of the C-Br bond could be a key step in certain cross-coupling reactions that proceed via a radical mechanism.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 1,1,2 Trifluoroethyl Benzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates. The catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, is generally understood to involve a sequence of fundamental steps. While specific studies on 1-bromo-4-(1,1,2-trifluoroethyl)benzene are not extensively detailed in the literature, its behavior can be inferred from well-documented mechanisms of related aryl bromides. researchgate.netnih.gov

A representative catalytic cycle, for instance in a Suzuki-Miyaura reaction, involves three key stages:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, Ar-Br (in this case, this compound), to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate, Ar-Pd(II)-Br. The electron-withdrawing nature of the 1,1,2-trifluoroethyl group is expected to facilitate this rate-determining step by making the aromatic carbon more electrophilic.

Transmetalation: The organopalladium(II) intermediate then reacts with an organoboron reagent (in a Suzuki reaction) that has been activated by a base. This step, known as transmetalation, involves the transfer of the organic group from boron to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

The choice of ligand, base, and solvent is critical for the efficiency of each step in the cycle. For example, diphosphine ligands are often beneficial for reactivity in palladium-catalyzed couplings. nih.govsemanticscholar.org In some systems, multimetallic catalysis, using a combination of catalysts like nickel and palladium, can achieve selective cross-coupling between two different aryl electrophiles. nih.gov

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Bromides
Reaction TypeAryl Bromide ExampleCatalystLigand/AdditiveBase/SolventKey Feature
Suzuki-Miyaura1-Bromo-4-nitrobenzenePd(0)Adenine-modified silicaAcetonitrileHeterogeneous, magnetically recoverable catalyst. researchgate.net
Alkynyl Coupling1,1-DibromoethylenesPd(OAc)₂DPPEK₃PO₄ / THFLigand choice (DPPE) directs selectivity. nih.govsemanticscholar.org
Cross-UllmanBromobenzene(Bpy)NiBr₂ + (dppp)PdCl₂KFZinc reductant / DMADual-catalyst system for selective cross-electrophile coupling. nih.gov

Transition State Analysis and Reaction Pathways

Transition state analysis provides a molecular-level map of a reaction's energy landscape, identifying the highest energy point (the transition state) along the reaction coordinate. This analysis is typically performed using computational chemistry methods, such as Density Functional Theory (DFT). For reactions involving this compound, these analyses would be essential to quantify the electronic effects of the fluoroalkyl substituent on reaction barriers.

There are several computational approaches to locate a transition state geometry:

Relaxed Surface Scan: This method involves systematically changing a specific geometric parameter (like the C-Br bond distance) and calculating the energy at each point to map out a potential energy surface. It is effective for simple bond-breaking or bond-forming steps. youtube.com

Nudged Elastic Band (NEB): This more sophisticated method finds the minimum energy pathway between known reactants and products, providing a good initial guess for the transition state structure, which can then be further optimized. youtube.com

For the oxidative addition of this compound to a Pd(0) center, the transition state would involve the partial breaking of the C-Br bond and the incipient formation of the C-Pd and Pd-Br bonds. The geometry and energy of this state are highly sensitive to the electronic properties of the aryl group. The strong electron-withdrawing nature of the CHF₂-CF- group would likely lower the activation energy for this step compared to non-fluorinated analogues, but would also influence the stability of the resulting organopalladium intermediate. A full computational study would be required to model this pathway accurately and compare it with alternative mechanisms.

Kinetic Studies for Rate and Selectivity Determination

Kinetic studies are experimental approaches used to determine the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. This data is fundamental to proposing and validating a reaction mechanism. nih.gov

For a reaction involving this compound, a typical kinetic experiment would involve monitoring the concentration of the reactant or product over time under controlled conditions. Often, reactions are set up under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the others, simplifying the rate law. nih.gov The observed rate constant (k_obs) can then be measured.

By systematically varying the concentration of each component (e.g., the aryl bromide, the coupling partner, the catalyst, the base), one can determine the reaction order with respect to each species. Furthermore, conducting experiments at different temperatures allows for the creation of an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy (Ea) and the pre-exponential factor (A) can be calculated. These parameters provide deep insight into the reaction's energy requirements and the nature of the transition state.

Table 2: Illustrative Arrhenius Parameters for Reactions of Atomic Bromine with Aromatic Compounds rsc.org
Reactantlog₁₀(A / cm³ molecule⁻¹ s⁻¹)Ea (kJ/mol)Temperature Range (K)
1,2,3-Trimethylbenzene-9.57 ± 0.4319.1 ± 2.6295-354
1,2,4-Trimethylbenzene-9.74 ± 0.2918.5 ± 1.7295-354
1,3,5-Trimethylbenzene-9.87 ± 0.2620.7 ± 1.6295-354

In Situ Monitoring Techniques for Reaction Progress

To capture the dynamic nature of a chemical reaction, including the formation of transient species, chemists employ in situ monitoring techniques. These methods analyze the reaction mixture in real-time without the need for sampling, providing a continuous stream of data on reaction progress and kinetics. spectroscopyonline.combirmingham.ac.uk If a species is too unstable to be isolated, in situ spectroscopy is often the only viable analysis method. spectroscopyonline.com

Several powerful techniques are applicable to reactions involving this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are exceptionally well-suited for monitoring reactions with this substrate. The distinct signals of the fluorine atoms provide a clean window into the reaction's progress, allowing for the quantification of the starting material, intermediates, and products. fu-berlin.de

Fourier-Transform Infrared (FTIR) Spectroscopy: Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, FTIR can track changes in the vibrational modes of functional groups. For instance, the disappearance of the C-Br stretching frequency and the appearance of new bands corresponding to the product can be monitored. fu-berlin.de

Mass Spectrometry (MS): Online MS techniques can continuously sample and ionize molecules from the reaction mixture, allowing for the tracking of masses corresponding to reactants, intermediates, and products over time. elsevierpure.com

These techniques provide a more complete picture than traditional offline analysis (like GC or LC), which only offers discrete snapshots in time. spectroscopyonline.com

Table 3: Comparison of In Situ Monitoring Techniques for a Hypothetical Cross-Coupling Reaction
TechniqueInformation ProvidedAdvantagesLimitations
NMR SpectroscopyStructural information, quantification of species.Highly specific (especially ¹⁹F NMR), non-destructive. fu-berlin.deLower sensitivity, requires specialized setup (e.g., flow tube). fu-berlin.de
ATR-FTIR SpectroscopyFunctional group analysis, reaction kinetics.Widely applicable, robust probes, real-time data. fu-berlin.deComplex spectra, solvent interference can be an issue.
Mass SpectrometryMolecular weight of species, intermediate detection.Very high sensitivity, can detect low-concentration species. elsevierpure.comDestructive, provides no structural/bonding information. fu-berlin.de

Studies of Reaction Intermediates (e.g., Arynes, Organometallic Species)

Reaction intermediates are transient molecular entities that are formed from reactants and proceed to form products. nih.gov Identifying these species is a cornerstone of mechanistic investigation. In the context of reactions with this compound, the most relevant intermediates are organometallic species, particularly in cross-coupling catalysis.

Organometallic Intermediates: As described in the catalytic cycle (Section 4.1), the oxidative addition of the C-Br bond to a metal center like Pd(0) generates a key organopalladium(II) intermediate. nih.govsemanticscholar.org This species, (4-(1,1,2-trifluoroethyl)phenyl)palladium(II) bromide, is typically unstable and highly reactive. Its existence is often inferred from the products of the reaction and supported by in situ spectroscopic studies or by trapping experiments, where a reagent is added to intercept and react with the intermediate to form a stable, characterizable product. nih.gov

Aryne Intermediates: Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two ortho substituents. The formation of an aryne from an aryl bromide typically requires treatment with an exceptionally strong base (e.g., sodium amide) and is not a common pathway in standard cross-coupling conditions. While theoretically possible, the generation of an aryne from this compound would be a specialized reaction rather than a competing pathway in typical palladium-catalyzed transformations. Therefore, mechanistic investigations for its most common reactions focus primarily on the organometallic intermediates.

The study of these intermediates, whether through direct observation or indirect experiments, is essential for a complete understanding of the reaction mechanism, selectivity, and potential side reactions. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 1-bromo-4-(1,1,2-trifluoroethyl)benzene and for monitoring its reactions in real-time. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive analysis.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex set of multiplets due to spin-spin coupling. The protons of the ethyl group (-CHF-CHF₂) exhibit characteristic splitting patterns due to coupling with adjacent fluorine atoms. For instance, in the related compound (1-bromo-2,2,2-trifluoroethyl)benzene, the benzylic proton shows coupling to the three fluorine atoms. sigmaaldrich.com Similarly, the ethyl protons in 1-bromo-4-ethylbenzene (B134493) show distinct signals for the methylene (B1212753) and methyl groups. spectrabase.comdocbrown.info

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbon atoms bonded to bromine and the trifluoroethyl group, as well as the other aromatic carbons, will have distinct chemical shifts. Carbons bonded to fluorine will show characteristic coupling (J-coupling), which provides further structural confirmation. organicchemistrydata.org

¹⁹F NMR Spectroscopy : As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is particularly sensitive and informative for fluorinated compounds. wikipedia.orgazom.com It offers a wide range of chemical shifts, which makes it excellent for identifying different fluorine environments. wikipedia.org For this compound, distinct signals would be expected for the -CHF₂ and -CHF- groups, with complex splitting patterns arising from both fluorine-fluorine (F-F) and hydrogen-fluorine (H-F) coupling. This technique is highly effective for tracking reactions at the fluorinated moiety and identifying fluorinated byproducts. nih.gov

NucleusGroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H Aromatic (C₆H₄)7.2 - 7.8Multiplet
Methine (CHF)5.0 - 6.0Doublet of Triplets
Methylene (CHF₂)6.0 - 7.0Doublet of Doublets of Triplets
¹³C Aromatic (C-Br)120 - 125Singlet
Aromatic (C-C)125 - 140Singlet
Ethyl (CHF)40 - 50Doublet of Triplets (due to C-F coupling)
Ethyl (CHF₂)115 - 125Triplet of Doublets (due to C-F coupling)
¹⁹F -CHF--140 to -160Doublet of Doublets
-CHF₂-110 to -130Doublet of Triplets

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its reaction products with high accuracy. nih.gov This capability is crucial for identifying unknown products and intermediates in mechanistic studies. researchgate.netyoutube.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule or its fragments. docbrown.info

HRMS can differentiate between ions with the same nominal mass, allowing for the confident identification of fluorinated species. nih.govchromatographyonline.com Fragmentation patterns observed in the mass spectrum provide further structural information, helping to piece together the structure of the parent molecule and any transformation products.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Notes
[M]⁺ C₈H₆BrF₃239.9608241.9588Molecular Ion
[M-F]⁺ C₈H₆BrF₂220.9639222.9619Loss of a fluorine atom
[M-Br]⁺ C₈H₆F₃161.0421-Loss of the bromine atom
[C₆H₄Br]⁺ C₆H₄Br154.9496156.9476Bromophenyl cation

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. For this compound, which possesses a chiral center at the first carbon of the ethyl group (the carbon bonded to the benzene ring and a single fluorine), this technique would be invaluable.

While no specific crystal structure for this compound has been reported in the search results, the principles of the technique are well-established. If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would precisely map the atomic positions. This would allow for the unambiguous assignment of the R or S configuration at the chiral center. Furthermore, it would reveal crucial conformational details, such as the dihedral angles between the phenyl ring and the ethyl side chain, which are influenced by steric and electronic interactions. Such structural data is fundamental for understanding structure-activity relationships and reaction mechanisms. The analysis of related bromo-benzene structures has demonstrated the power of this technique in defining molecular geometry and intermolecular interactions like π-stacking. researchgate.net

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for GC analysis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. It is routinely used to determine the purity of the compound and to quantify the relative amounts of starting materials, intermediates, and products in a reaction mixture. NIST has compiled GC data for related compounds such as 1-bromo-4-(trifluoromethyl)benzene. nist.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. chromatographyonline.com It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC is widely used for both qualitative and quantitative analysis and can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), to provide comprehensive characterization of complex mixtures. nih.govchromatographyonline.com This is especially valuable in mechanistic studies to detect and identify a wide range of reaction components.

Table 3: Typical Chromatographic Methods for Analysis Note: The following conditions are generalized examples based on the analysis of similar halogenated aromatic compounds.

MethodColumn TypeMobile Phase / Carrier GasDetectionApplication
GC Capillary column (e.g., DB-5, HP-5)Helium or NitrogenFlame Ionization (FID) or Mass Spectrometry (MS)Purity assessment, reaction monitoring, quantitative analysis
HPLC Reversed-phase (e.g., C18, C8)Acetonitrile/Water or Methanol/Water gradientUV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS)Purity analysis, preparative separation, reaction monitoring

Theoretical and Computational Studies of 1 Bromo 4 1,1,2 Trifluoroethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry, electronic energies, and orbital distributions.

For 1-bromo-4-(1,1,2-trifluoroethyl)benzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure. researchgate.net These calculations optimize the positions of the atoms to find the lowest energy conformation. The results include key geometric parameters. Due to the substituents, the benzene (B151609) ring is expected to show slight distortions from a perfect hexagon. researchgate.net

Electronic Structure: The electronic properties are described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests higher reactivity. In substituted benzenes, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The bromine and trifluoroethyl substituents are expected to lower the energies of these orbitals and influence their distribution.

Table 6.1.1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on calculations for similarly substituted benzene derivatives.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-C (side chain) Bond Length~1.52 Å
C-F Bond Length~1.35 - 1.38 Å
C-C-Br Bond Angle~119°
C-C-C (aromatic) Bond Angle~118° - 121°

Table 6.1.2: Predicted Electronic Properties for this compound from DFT Calculations Note: These are representative values based on calculations for analogous compounds. biointerfaceresearch.com

PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 2.5 D

Conformational Analysis and Energy Landscapes

The 1,1,2-trifluoroethyl group is not rigid and can rotate around the single bond connecting it to the benzene ring. This rotation gives rise to different spatial arrangements, or conformations, each with a specific potential energy. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) between them. nih.gov

The potential energy surface, or energy landscape, can be mapped by systematically changing the dihedral angle of the C(aromatic)-C(ethyl)-C(ethyl)-H bond and calculating the energy at each step. This process reveals the most stable conformations. For the 1,1,2-trifluoroethyl group, steric and electronic interactions (such as hyperconjugation and dipole-dipole interactions) between the fluorine and hydrogen atoms of the ethyl group and the benzene ring will determine the preferred orientations. nih.govresearchgate.net Studies on similar molecules suggest that staggered conformations are generally more stable than eclipsed ones. The global minimum would represent the most populated conformation of the molecule at equilibrium.

Prediction of Reactivity Descriptors (e.g., Fukui functions, electrostatic potentials)

DFT provides a framework for calculating various reactivity descriptors that predict how a molecule will interact with other reagents. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of the molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the bromine atom due to its lone pairs and across the π-system of the benzene ring, while positive potentials would be located around the hydrogen atoms and the electron-deficient fluoroalkyl group.

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. researchgate.net They describe the change in electron density at a particular point when an electron is added to or removed from the system. sobereva.com

The nucleophilic attack Fukui function (f+) indicates the propensity of a site to accept an electron. A high value of f+ suggests a good site for a nucleophile to attack.

The electrophilic attack Fukui function (f-) indicates the propensity of a site to donate an electron. A high value of f- suggests a good site for an electrophile to attack.

For this compound, these functions would help predict the regioselectivity of reactions like aromatic substitution, identifying which carbon atoms on the ring are most activated or deactivated. researchgate.net

Table 6.3.1: Predicted Local Reactivity Descriptors Note: This table indicates the expected reactive sites based on general principles of substituent effects.

Atomic SitePredicted Susceptibility to Electrophilic AttackPredicted Susceptibility to Nucleophilic Attack
C-2, C-6 (ortho to -CHFCF₂H)ModerateLow
C-3, C-5 (meta to -CHFCF₂H)HighLow
C-1 (attached to Br)LowHigh (in specific reactions)
C-4 (attached to -CHFCF₂H)LowModerate

Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states—the highest energy points along a reaction coordinate. rowansci.com By calculating the structures and energies of reactants, products, and transition states, one can determine the activation energy of a reaction, which is crucial for understanding its kinetics.

For this compound, this approach could be used to model various reactions, such as:

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile (e.g., NO₂⁺) to the benzene ring to determine whether the ortho or meta position is kinetically favored. The calculations would involve locating the transition state for the formation of the sigma complex intermediate.

Nucleophilic Aromatic Substitution: Although less common for this type of compound, modeling the displacement of the bromine atom by a nucleophile could provide insight into the feasibility of such reactions.

Cross-Coupling Reactions: Simulating the steps of a Suzuki or Heck coupling at the bromine-bearing carbon, including oxidative addition and reductive elimination steps involving a metal catalyst.

The geometry of the transition state provides valuable information about the bond-making and bond-breaking processes during the reaction.

Studies on the Inductive and Resonance Effects of the 1,1,2-Trifluoroethyl Group

Substituents on a benzene ring exert electronic effects that can be broadly categorized as inductive and resonance effects. libretexts.org

Inductive Effect (-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. The fluorine atoms in the 1,1,2-trifluoroethyl group are highly electronegative, causing them to strongly withdraw electron density from the benzene ring through the sigma framework. The bromine atom also exerts an electron-withdrawing inductive effect. stackexchange.com

Applications in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the benzene (B151609) ring makes 1-bromo-4-(1,1,2-trifluoroethyl)benzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the construction of complex molecular architectures from simpler precursors. A similar compound, 1-bromo-4-(1,1-difluoroethyl)benzene, is frequently used in cross-coupling reactions to build drug scaffolds. nbinno.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond, resulting in biaryl structures. wikipedia.orglibretexts.org These structures are common in pharmaceuticals and liquid crystals. tcichemicals.com The reaction typically involves a palladium catalyst and a base to facilitate the coupling. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final biaryl product. libretexts.org

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating more complex olefinic structures and is widely used in the synthesis of fine chemicals and materials. mdpi.comliverpool.ac.uk The process involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the aryl bromide and a terminal alkyne, producing arylalkynes or tolans. researchgate.netorganic-chemistry.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The resulting products are significant in the synthesis of natural products, polymers, and organic materials. acs.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org It is a crucial method for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgbeilstein-journals.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The versatility of this compound in these fundamental reactions makes it a valuable building block for creating a diverse range of complex organic molecules with the incorporated trifluoroethylphenyl moiety.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This is an interactive table. Click on the headers to sort.

Reaction Name Coupling Partner Bond Formed Typical Product
Suzuki-Miyaura Coupling Organoboron Compound C(aryl)-C(aryl/vinyl) Biaryl, Styrene
Heck Reaction Alkene C(aryl)-C(vinyl) Substituted Alkene
Sonogashira Coupling Terminal Alkyne C(aryl)-C(alkynyl) Arylalkyne (Tolan)
Buchwald-Hartwig Amination Amine C(aryl)-N Aryl Amine

Role in the Development of Specialty Organic Reagents

By utilizing the cross-coupling reactions described above, this compound serves as a precursor for a new generation of specialty organic reagents. The products of these reactions—biaryls, substituted alkenes, arylalkynes, and aryl amines—are not just final products but can also act as advanced intermediates or reagents themselves.

The incorporation of the 4-(1,1,2-trifluoroethyl)phenyl group can modify the properties of the resulting reagent in several ways:

Electronic Effects: The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity and electronic properties of the new molecule.

Steric Hindrance: The bulk of the substituent can direct subsequent reactions to specific positions on the molecule.

Fluorine-Specific Interactions: The presence of fluorine atoms can introduce unique intermolecular interactions, affecting solubility and binding properties.

For example, a biaryl reagent synthesized via a Suzuki coupling could be further functionalized to create a novel phosphine ligand. The electronic properties of this new ligand would be tuned by the trifluoroethyl group, potentially leading to improved catalytic activity in other chemical transformations. Similarly, aryl amines produced through Buchwald-Hartwig amination can be precursors to dyes, indicators, or other specialized chemical tools where the fluorine content can enhance stability or confer specific spectroscopic properties.

Incorporation into Advanced Functional Materials

The unique electronic properties conferred by fluorinated groups make them highly desirable in the design of advanced functional materials. The this compound molecule can be incorporated into polymers, liquid crystals, and organic electronics to tailor their performance.

Polymers: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique optical properties. A related compound, 1-bromo-4-(trifluorovinyloxy)benzene, has been used in the synthesis of fluorescent polymers. biosynth.com It is plausible that this compound could be used as a monomer or a functional additive in polymerization reactions, such as Friedel-Crafts polycondensation, to create high-performance polymers. nsf.gov

Liquid Crystals (LCs): The synthesis of liquid crystals often involves creating molecules with rigid cores and flexible terminal groups. Biaryl structures, which can be synthesized from this compound via Suzuki coupling, are common core structures in LC molecules. tcichemicals.com The presence of fluorine atoms is crucial for tuning the dielectric anisotropy of liquid crystals, a key property for their application in display technologies. nih.gov The trifluoroethyl group could therefore be a valuable component in designing new liquid crystal materials with specific electro-optical properties. nih.gov

Organic Light-Emitting Diodes (OLEDs): The development of host materials for OLEDs is an active area of research, with a focus on materials that have high triplet energies and good thermal and morphological stability. researchgate.net Aryl amines, which can be synthesized from this compound, are common building blocks for charge-transporting and emissive materials in OLEDs. The trifluoroethyl group could enhance the electron-transporting properties and stability of these materials, potentially leading to more efficient and durable OLED devices.

Precursor for Carbon Isotope Labeling Studies

While specific examples for this compound are not documented, its structure lends itself to potential use in carbon isotope labeling studies, such as with Carbon-13 (¹³C) or Carbon-14 (¹⁴C). In these studies, a specific atom in a molecule is replaced with its isotope to trace the molecule's path through a chemical or biological system.

The synthesis of an isotopically labeled version of this compound would create a valuable labeled building block. This labeled precursor could then be used in the various cross-coupling reactions mentioned previously (Suzuki, Heck, etc.) to introduce the ¹³C or ¹⁴C label into a much larger, more complex target molecule.

For example, if a pharmaceutical candidate contains the 4-(1,1,2-trifluoroethyl)phenyl moiety, researchers could synthesize it using a ¹⁴C-labeled this compound precursor. The resulting radiolabeled drug could then be used in metabolic studies to understand how it is absorbed, distributed, metabolized, and excreted by the body. This approach allows for the precise tracking of the molecule and its metabolites, which is a critical step in drug development.

Future Research Directions and Unexplored Avenues for 1 Bromo 4 1,1,2 Trifluoroethyl Benzene

Development of Stereoselective and Enantioselective Synthetic Routes

The synthesis of compounds bearing a stereogenic carbon center with both a trifluoromethyl group and a fluorine atom is an underdeveloped area of organic chemistry. nih.gov The development of methods to control the stereochemistry of the -(CHF-CF2H) moiety in 1-bromo-4-(1,1,2-trifluoroethyl)benzene is a critical research goal. Current strategies for creating chiral fluorinated centers often rely on diastereoselective reactions with chiral reagents or catalytic enantioselective methods. nih.gov

Future work could focus on asymmetric hydrogenation of a suitable fluorinated olefin precursor. nih.gov Another promising avenue is the use of chiral Brønsted acid catalysts to control the addition of a fluorinated nucleophile to an aldehyde or imine. beilstein-journals.org For instance, a hypothetical enantioselective reduction of a precursor ketone, 4-bromo-α,α,β-trifluoroacetophenone, could be explored using various chiral catalysts.

A proposed research initiative would involve screening different chiral catalyst systems for such a reduction. The goal would be to achieve high yields and high enantiomeric excess (e.e.), establishing a reliable route to single-enantiomer products.

Table 1: Hypothetical Catalyst Screening for Enantioselective Synthesis A conceptual table illustrating potential research targets for the asymmetric reduction of a precursor to form optically active this compound.

Catalyst System Reducing Agent Proposed Conditions Target Enantiomeric Excess (e.e.)
(R)-CBS Catalyst Catecholborane THF, -20 °C to RT >90%
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/NEt₃ Acetonitrile, 40 °C >95%
Chiral Phosphoric Acid (CPA) Hantzsch Ester Toluene, RT >88%

Exploration of Novel Catalytic Systems for its Transformation

The carbon-bromine bond is a versatile functional group for cross-coupling reactions, which are fundamental in modern organic synthesis. rug.nlrhhz.net Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are standard methods for forming new carbon-carbon and carbon-nitrogen bonds on aryl bromides. rsc.orgnih.gov

Future research should explore the reactivity of this compound in these transformations. A key area of investigation would be the development of novel catalytic systems to improve efficiency and substrate scope. While standard palladium catalysts with bulky alkylphosphine ligands are effective, emerging systems based on monoligated palladium(0) species, L₁Pd(0), offer the potential for higher activity at lower catalyst loadings. acs.org Furthermore, nickel-based catalysts, which have shown promise in challenging cross-coupling reactions, could offer a cost-effective and highly reactive alternative to palladium. mdpi.com

A comparative study of different catalytic systems for a Suzuki-Miyaura coupling reaction could elucidate the optimal conditions for this specific substrate.

Table 2: Proposed Catalytic Systems for Suzuki-Miyaura Coupling A hypothetical comparison of catalytic systems for the cross-coupling of this compound with phenylboronic acid.

Catalyst System Ligand Base Solvent Temperature (°C) Potential Advantages
Pd(PPh₃)₄ (none) K₂CO₃ Toluene/H₂O 100 Standard, well-understood
Pd₂(dba)₃ SPhos K₃PO₄ Dioxane 110 High activity for hindered substrates
NiCl₂(dppp) (none) K₃PO₄ Dioxane 100 Lower cost, reactive for C-Br bonds

Investigation of Unconventional Reactivity Pathways

Beyond the predictable reactivity of the C-Br bond, future research could probe more unconventional pathways. The activation of typically inert C-F and C-H bonds is a frontier in organometallic chemistry. researchgate.netrsc.org Given the high fluorine content of the ethyl side chain, investigating selective C-F bond activation presents a significant but potentially rewarding challenge. researchgate.net This could lead to novel defluorinative functionalization reactions.

Another area of interest is the photoredox-catalyzed activation of the C-Br bond. Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling transformations that are inaccessible through traditional thermal methods. researchgate.net This could be used for radical-based alkylations or arylations. Additionally, the selective activation of the benzylic C-H bond, which is weakened by the adjacent fluorine atoms and the aromatic ring, could be explored using transition-metal catalysis. rsc.org

Table 3: Exploration of Unconventional Reaction Pathways A conceptual outline of novel reactivity studies for this compound.

Pathway Proposed Method/Catalyst Potential Reagent Anticipated Product Type
C(sp²)-F Activation Ni(COD)₂ / PCy₃ Organoboron Reagent Aryl-Aryl Coupled Product
Photoredox C-Br Activation Ir(ppy)₃ / Blue LED Alkene or Alkyne Alkylated/Alkenylated Arene
Benzylic C-H Functionalization Pd(OAc)₂ / Directing Group Acrylate Cinnamate Derivative

Green Chemistry Approaches to Synthesis and Reactions

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. numberanalytics.comsciencedaily.com Research should focus on making both the synthesis of this compound and its subsequent reactions more environmentally benign. dovepress.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. eurekalert.org

For example, traditional cross-coupling reactions often use toxic, volatile organic solvents. Future work could focus on developing catalytic systems that are effective in greener solvents like water or recyclable ionic liquids. researchgate.net Furthermore, replacing stoichiometric reagents with catalytic alternatives and using energy-efficient methods like microwave or ultrasonic irradiation can significantly reduce the environmental impact of chemical processes.

Table 4: Comparison of Traditional vs. Green Chemistry Approaches A hypothetical evaluation of a Sonogashira coupling reaction based on green chemistry principles.

Metric Traditional Approach Green Chemistry Approach
Catalyst Pd(PPh₃)₂, CuI Recyclable bio-supported Pd nanoparticles
Solvent DMF or Toluene Water or Ethanol
Base Triethylamine (volatile) K₂CO₃ (inorganic, less volatile)
Energy Input Conventional heating (oil bath) Microwave irradiation (reduced time)
Atom Economy Moderate Improved due to catalyst recycling

| E-Factor (Waste/Product) | Higher | Lower |

Computational Design of Analogs with Enhanced or Unique Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, potentially reducing the time and resources needed for drug discovery. emerginginvestigators.orgmdpi.com Density Functional Theory (DFT) and other quantum chemical methods can be used to model analogs of this compound and predict their reactivity. acs.orgnih.gov

Table 5: Hypothetical Computational Screening of Analogs An example of how computational chemistry could be used to predict the properties of substituted analogs of this compound (Parent, R=H).

Ring Substituent (R) Predicted C-Br Bond Dissociation Energy (kJ/mol) Predicted HOMO-LUMO Gap (eV) Predicted Dipole Moment (Debye)
-H (Parent) 330 5.5 2.1
-NO₂ (Electron-withdrawing) 320 4.8 4.5
-OCH₃ (Electron-donating) 335 5.2 2.8
-CN (Electron-withdrawing) 322 4.9 4.9

Integration into Flow Chemistry Processes

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mit.edursc.org The synthesis and transformation of organofluorine compounds, which can involve hazardous reagents or highly exothermic steps, are particularly well-suited for flow chemistry. beilstein-journals.orgvapourtec.com

Future research should investigate the integration of this compound into flow processes. For example, a multi-step synthesis starting from a fluorinated amine could be streamlined into a continuous process, minimizing the isolation of potentially unstable intermediates. chemistryviews.org Reactions that use gaseous reagents (e.g., hydrogenation, carbonylation) or involve hazardous intermediates can be performed more safely and efficiently in a contained flow system. This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. beilstein-journals.org

Table 6: Comparison of Batch vs. Flow Process for a Hypothetical Nitration Reaction A conceptual comparison illustrating the potential benefits of flow chemistry for a reaction using this compound as a starting material.

Parameter Batch Process Flow Process
Reaction Vessel Round-bottom flask Microreactor or packed-bed reactor
Temperature Control Slow (heating mantle/ice bath) Rapid and precise (high surface-to-volume ratio)
Mixing Mechanical/magnetic stirring Efficient diffusive mixing
Safety Risk of thermal runaway with exothermic reactions Minimized risk, small reaction volume at any time
Scalability Difficult, requires process re-optimization Straightforward by running longer or in parallel

| Throughput | Lower (grams/day) | Higher ( kg/day possible) |

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-4-(1,1,2-trifluoroethyl)benzene, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, elimination reactions using potassium tert-butoxide in THF can generate the trifluoroethyl group from precursors like 1-bromo-4-(2-bromo-1-fluoroethyl)benzene (yield ~70%) . Optimization includes controlling temperature (e.g., 0–25°C), solvent polarity, and stoichiometry of reagents to minimize side reactions like over-bromination. Characterization via GC-MS or NMR ensures purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify the trifluoroethyl group (δ ~4.5 ppm for CHF2_2CF3_3 protons; 19F^{19}\text{F} signals split due to coupling) .
  • IR : C-Br stretching (~550 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z ~252 for C8_8H7_7BrF3_3) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?

The bromine atom serves as a handle for Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl synthesis. Key considerations:

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in toluene/ethanol (3:1) at 80–100°C .
  • Regioselectivity : Steric hindrance from the trifluoroethyl group may slow coupling at the para position, requiring longer reaction times (~24 h) .
  • Yields : Typically 60–85%, with purity confirmed via HPLC .

Q. What are the stability and decomposition pathways of this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs above 150°C, releasing HF and Br2_2 (monitored via TGA/DSC) .
  • Hydrolytic Stability : Under acidic conditions (pH < 3), the trifluoroethyl group hydrolyzes to carboxylic acid derivatives; neutral/basic conditions show minimal degradation over 72 h .
  • Storage Recommendations : Store at 2–8°C in amber vials under inert gas to prevent bromine displacement .

Q. How does the trifluoroethyl group influence biological activity in medicinal chemistry applications?

The trifluoroethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro studies show:

  • Antimicrobial Activity : MIC ~25 µM against Candida albicans due to disruption of membrane integrity .
  • Enzyme Inhibition : Acts as a non-competitive inhibitor of CYP450 isoforms (IC50_{50} ~10 µM), impacting drug metabolism studies .

Methodological Considerations

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Variable Catalyst Loadings : Higher Pd concentrations (5 mol%) may improve yields but increase costs .
  • Purification Methods : Flash chromatography (silica gel, hexane/CH2_2Cl2_2) vs. recrystallization (ethanol/water) can affect isolated yields .
  • Side Reactions : Competing elimination or halogen exchange (e.g., Br → F under basic conditions) must be quantified via 19F^{19}\text{F} NMR .

Q. What computational tools are used to predict reactivity and regioselectivity in derivatives?

  • DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set models transition states for bromine substitution .
  • Molecular Docking : AutoDock Vina predicts binding affinities of trifluoroethyl-containing analogs to biological targets (e.g., kinase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.